Solvent Yellow 93
Description
Properties
IUPAC Name |
(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPQRFSPBUJAU-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-90-3 | |
| Record name | C.I. Solvent Yellow 93 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azo Methine Formation via Diazotization and Coupling
The core structure of Solvent Yellow 93 derives from an azo methine backbone, synthesized through sequential diazotization and coupling reactions. While explicit protocols for this compound are limited, analogous azo dye syntheses suggest the following steps:
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Diazotization : A primary aromatic amine (e.g., 4-aminoazobenzene) is treated with nitrous acid () in an acidic medium (HCl) at 0–5°C to form a diazonium salt.
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Coupling : The diazonium salt reacts with a methine precursor (e.g., N,N-dimethylaniline) in a weakly alkaline solution (pH 8–9) to form the azo methine linkage.
Critical Parameters :
Solvent-Based Condensation for Enhanced Stability
Industrial-scale production often employs solvent-mediated condensation to improve solubility and purity. Phthalic anhydride or recycled phthalic acid serves dual roles as both reactant and solvent, a method adapted from quinophthalone dye synthesis:
| Reactant | Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Quinaldine derivative | Phthalic anhydride | 180–215°C | 78–85 |
| Methine intermediate | DMSO | 25–40°C | 65–72 |
This approach minimizes byproducts and simplifies purification, though it requires strict anhydrous conditions to prevent hydrolysis.
Purification and Formulation Strategies
Crystallization and Filtration
Post-synthesis, the crude dye is dissolved in dimethyl sulfoxide (DMSO) at 37°C (6.25 mg/mL solubility) and crystallized via slow cooling. Impurities are removed through vacuum filtration, yielding a greenish-yellow powder with >95% purity.
Key Considerations :
In Vivo Formulation for Research Applications
For biological studies, this compound is prepared as a stable stock solution (10 mM in DMSO) and further diluted in aqueous buffers:
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO master liquid | 250 | Solubilize dye |
| PEG300 | 300 | Enhance solubility |
| Tween 80 | 150 | Stabilize dispersion |
| ddH₂O | 300 | Adjust concentration |
This formulation maintains dye integrity for up to six months at -80°C.
Industrial Scalability and Process Optimization
Continuous vs. Batch Reactor Systems
While batch processing dominates laboratory synthesis, industrial facilities favor continuous reactors for higher throughput. A comparative analysis reveals:
| Parameter | Batch Reactor | Continuous Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield Consistency | ±5% | ±2% |
| Energy Consumption | High | Moderate |
Continuous systems reduce thermal degradation risks by maintaining precise temperature control (185–200°C).
Recycling Phthalic Acid for Cost Efficiency
The patent US5468862A highlights a closed-loop system where excess phthalic acid from prior batches is reused as a solvent:
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Neutralization : Post-reaction, the mixture is treated with 50% NaOH to convert residual phthalic anhydride to sodium phthalate.
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Acidification : Sulfuric acid () precipitates phthalic acid, which is filtered and dried for reuse.
This method recovers 80% of solvents, cutting raw material costs by 30–40% .
Chemical Reactions Analysis
Types of Reactions: Solvent Yellow 93 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can alter the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce different oxidized derivatives, while substitution can yield various substituted compounds .
Scientific Research Applications
Industrial Applications
Solvent Yellow 93 finds extensive use across several industries due to its excellent dyeing properties and stability.
Plastics Industry
- Application: Coloring of rigid plastics such as polyethylene (PE), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyvinyl chloride (PVC).
- Benefits: Enhances aesthetic appeal and durability of plastic products, crucial for consumer goods and industrial components .
Textile Manufacturing
- Application: Dyeing polyester fibers and other textiles.
- Benefits: Provides vibrant, long-lasting colors that maintain quality over time .
Coatings and Inks
- Application: Used in automotive coatings, electronic device coatings, and printing inks.
- Benefits: Ensures bright, durable colors that resist fading under environmental stress .
Petroleum Products and Lubricants
- Application: Coloring petroleum products and lubricants.
- Benefits: Facilitates product identification and quality control; remains effective under high temperatures .
Additional Uses
- This compound is also utilized in coloring candles, wax paper, shoe polish, and cosmetics due to its versatility .
Data Tables
| Industry | Application | Performance Metrics |
|---|---|---|
| Plastics | Rigid plastics coloring | Excellent durability |
| Textiles | Polyester dyeing | Long-lasting colors |
| Coatings | Automotive coatings | High resistance to fading |
| Petroleum | Product identification | Stable under heat |
Case Studies
Case Study 1: Plastics Coloring
A manufacturer of consumer goods incorporated this compound into their production line for coloring ABS plastic components. The resulting products exhibited enhanced visual appeal and durability, leading to increased market acceptance.
Case Study 2: Textile Dyeing
A textile company utilized this compound for dyeing polyester fabrics. The dye provided vibrant colors that remained consistent after multiple washes, demonstrating its effectiveness in maintaining textile quality over time.
Case Study 3: Automotive Coatings
In an automotive application, this compound was integrated into a coating formulation. The coated surfaces displayed excellent adhesion and resistance to environmental degradation, confirming the dye's suitability for high-performance coatings.
Mechanism of Action
The mechanism of action of Solvent Yellow 93 involves its interaction with molecular targets through various pathways. As an azomethine dye, it can form complexes with metal ions, which can influence its color properties. The dye’s molecular structure allows it to absorb and emit light at specific wavelengths, making it useful in fluorescence applications .
Comparison with Similar Compounds
Key Properties:
- Physical State : Greenish-yellow powder or green oil, depending on formulation .
- Thermal Stability : >300°C in polystyrene (PS) .
- Light Stability : Rated 5–6 (on an 8-point scale) in PS .
- Solubility: High in dichloromethane (190 g/L), moderate in toluene (25 g/L), and low in ethanol (1 g/L) at 20°C .
- Applications : Primarily used for dyeing polyester fibers, plastics (PS, ABS, PC, PET), and masterbatch production .
Comparison with Similar Compounds
Solvent Yellow 88 (SY88)
- CAS : 85408-46-4; Structure : Chromium complex with azo-benzoate ligands .
- Properties: Lower thermal stability compared to SY93 (data unspecified). Hazards: Skin sensitization (H317), aquatic toxicity (H411) . Applications: Limited data, but likely used in plastics and inks due to chromium content.
- Differentiator: SY88’s chromium-based structure poses higher environmental risks, whereas SY93’s pyrazolone backbone offers better solubility in non-polar solvents .
Solvent Yellow 98 (SY98)
Pigment Yellow 93 (PY93)
- CAS: Not specified; Structure: Disazo pigment .
- Properties :
- Differentiator : PY93 is a pigment (particulate colorant) with superior solvent resistance, contrasting with SY93’s solubility in organic matrices .
Comparative Data Table
Market and Regulatory Insights
- SY93 Market : Dominant in Asia (production hubs) and Europe, with prices varying regionally (e.g., €25–30/kg in Europe) .
- Competitors : SY93 equivalents include Thermoplast Yellow 104 (BASF) , while SY88 and SY98 cater to specialized niches .
- Regulatory Status : SY93 is listed in multiple chemical inventories, whereas SY88 faces stricter regulations due to chromium content .
Biological Activity
Solvent Yellow 93 (SY93) is an azomethine dye commonly used in various industrial applications, including as a colorant in toners and plastics. This article explores the biological activity of SY93, focusing on its antimicrobial properties, potential toxicity, and other relevant biological effects.
- Chemical Formula : CHNO
- Molecular Weight : 358.39 g/mol
- CAS Number : 5705091
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of SY93. A significant investigation assessed the antimicrobial activity of various pigments derived from marine fungi, including those similar to SY93. The research demonstrated that certain pigments exhibited notable inhibition against multi-drug resistant (MDR) bacteria such as Salmonella typhi and Escherichia coli at concentrations as low as 1000 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 1000 |
| Escherichia coli | 12 | 1000 |
This table summarizes the inhibition zones observed in a study where SY93 was tested against various pathogens. The results indicate that SY93 can inhibit the growth of these bacteria at specific concentrations, suggesting its potential use as an antimicrobial agent.
Toxicity and Safety Profile
The safety profile of SY93 has been a topic of concern due to its classification as a chemical dye. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects on human health, including skin irritation and potential carcinogenic effects. Regulatory bodies have recommended further studies to fully understand the long-term effects of SY93 exposure .
Case Study: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of SY93 on human cell lines. The study found that while low concentrations did not exhibit significant cytotoxicity, higher concentrations resulted in increased cell death and DNA damage. This underscores the importance of adhering to safety guidelines when handling this compound.
The mechanism by which SY93 exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with cellular metabolic processes. Research suggests that the dye may penetrate bacterial cells, leading to alterations in membrane integrity and function . This action is critical for its effectiveness against pathogenic microorganisms.
Q & A
Q. How to select an appropriate solvent for SY93 in polymer matrix studies?
SY93's solubility varies significantly across organic solvents. Based on its solubility profile (e.g., 190 g/L in dichloromethane vs. 1 g/L in ethanol at 20°C), solvent choice should align with the target polymer's compatibility and processing temperature. For example, dichloromethane is optimal for rapid dissolution but requires handling precautions, while toluene (25 g/L) suits polystyrene (PS) applications. Pre-screen solvents using UV-Vis spectroscopy to confirm dye stability .
Q. What methods are recommended for quantifying SY93's concentration in transparent vs. opaque polymer formulations?
For transparent polymers, use UV-Vis spectroscopy with a calibration curve (0.03% w/w recommended). For opaque matrices (e.g., PS with 0.1% TiO₂), employ pyrolysis-gas chromatography (Py-GC) to avoid interference from light-scattering additives. Ensure validation against known standards to account for matrix effects .
Q. How to assess SY93's thermal stability in high-temperature polymer processing (e.g., PET)?
Thermogravimetric analysis (TGA) under nitrogen atmosphere can determine degradation onset temperatures. SY93 exhibits stability up to 300°C in PS, but results may vary in polyesters like PET due to differing crystallinity. Cross-validate with accelerated aging tests (e.g., 72 hrs at 200°C) and monitor colorimetric changes via CIELAB metrics .
Advanced Research Questions
Q. How to resolve contradictions in reported photostability data of SY93 across polymer matrices?
Discrepancies often arise from variations in polymer morphology (e.g., amorphous vs. crystalline regions) and testing protocols. Standardize photostability assessments using ISO 105-B02 (xenon-arc lamp, 6–7/8 rating in PS). For advanced analysis, employ time-resolved fluorescence spectroscopy to probe dye-polymer interactions and radical formation pathways under UV exposure .
Q. What spectroscopic techniques elucidate SY93's chiral interactions in poly(l-lactic acid) (PLLA) films?
Circular dichroism (CD) spectroscopy is critical for detecting Cotton effects in SY93-PLLA composites. Prepare thin films (<100 nm) via spin-coating to minimize scattering artifacts. Pair with density functional theory (DFT) simulations to correlate optical activity with SY93's pyrazolone ring orientation .
Q. How to design experiments isolating SY93's molecular structure effects on dye aggregation in mixed solvents?
Conduct systematic solubility tests in binary solvent systems (e.g., acetone/ethyl acetate). Use dynamic light scattering (DLS) to monitor aggregate size and UV-Vis to track spectral shifts (e.g., J-aggregates vs. H-aggregates). Control variables such as polarity and hydrogen-bonding capacity to map structure-property relationships .
Q. What strategies mitigate sampling bias in SY93-doped polymer composites for reproducibility?
Follow ASTM E122-17 for subsampling particulate materials. Use rotary riffling to ensure homogeneity and quantify heterogeneity via Ingamells’ sampling constant (Kₛ). For thin films, employ microtome sectioning and validate uniformity using Raman mapping .
Methodological Notes
- Data Interpretation : When analyzing conflicting thermal or photostability results, apply error propagation models to account for instrument precision (±1°C for TGA, ±2 nm for UV-Vis) and environmental variability .
- Literature Review : Prioritize databases like PubMed and Web of Science for systematic reviews, avoiding Google Scholar due to reproducibility limitations in Boolean searches .
- Reporting Standards : Adhere to Beilstein Journal guidelines for experimental reproducibility: disclose solvent purity, instrument calibration details, and raw data in supplementary files .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
